Product packaging for Difluoroethylphosphine(Cat. No.:CAS No. 430-78-4)

Difluoroethylphosphine

Cat. No.: B14118725
CAS No.: 430-78-4
M. Wt: 98.03 g/mol
InChI Key: DUCRUCROZRWMSA-UHFFFAOYSA-N
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Description

Difluoroethylphosphine, more accurately identified as Ethylphosphonic Difluoride (CAS 753-98-0), is an organophosphorus compound with the molecular formula C₂H₅F₂OP . This compound is also known under synonyms such as ethylphosphonyl difluoride and difluoro-ethyl-phosphine oxide . As a fluorinated phosphine derivative, it is part of a class of chemicals that are of significant interest in advanced synthetic chemistry, particularly in the development of novel phosphorus-containing molecules and as potential building blocks for more complex structures . The research applications and specific mechanism of action for this particular compound are not well-documented in publicly available literature, indicating a potential area for innovative research exploration. Researchers are advised to handle all chemicals with appropriate safety protocols. This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic uses, or for any human or veterinary applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H5F2P B14118725 Difluoroethylphosphine CAS No. 430-78-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

430-78-4

Molecular Formula

C2H5F2P

Molecular Weight

98.03 g/mol

IUPAC Name

ethyl(difluoro)phosphane

InChI

InChI=1S/C2H5F2P/c1-2-5(3)4/h2H2,1H3

InChI Key

DUCRUCROZRWMSA-UHFFFAOYSA-N

Canonical SMILES

CCP(F)F

Origin of Product

United States

Synthetic Methodologies for Difluoroethylphosphine and Its Derivatives

Direct Synthesis Routes

Direct methods focus on the formation of the crucial phosphorus-carbon (P-C) bond between a phosphorus-containing precursor and a fluorinated carbon source. These approaches are fundamental in organophosphorus chemistry and have been adapted for the specific challenges posed by fluorinated reagents.

Reactions Involving Halogenated Alkenes and Phosphorus Precursors

One of the most straightforward methods for creating a fluoroalkyl phosphine (B1218219) is the direct addition of a P-H bond across the double bond of a fluoroalkene. This can be initiated by thermal energy or by radical-generating conditions.

The thermal reaction between a primary or secondary phosphine and a fluoroolefin provides a direct pathway to the corresponding fluorinated phosphine. A notable example is the reaction of phenylphosphine (B1580520) with 1,1-difluoroethylene. This reaction proceeds via the addition of the P-H bond across the C=C double bond to yield phenyl-2,2-difluoroethylphosphine. researchgate.netresearchgate.net Similarly, the reaction with tetrafluoroethylene (B6358150) results in a mixture of phenyl-1,1,2,2-tetrafluoroethylphosphine and a bis-adduct, 1,2-bis-(phenylphosphino)tetrafluoroethane. researchgate.netresearchgate.net These reactions are typically conducted by heating the reactants, which provides the necessary activation energy for the addition to occur.

Table 1: Thermal Addition of Phenylphosphine to Fluoroolefins

FluoroolefinPhosphine PrecursorProduct(s)Reference
1,1-DifluoroethylenePhenylphosphinePhenyl-2,2-difluoroethylphosphine researchgate.netresearchgate.net
TetrafluoroethylenePhenylphosphinePhenyl-1,1,2,2-tetrafluoroethylphosphine, 1,2-bis-(phenylphosphino)tetrafluoroethane researchgate.netresearchgate.net

Free-radical reactions offer an alternative pathway for the addition of phosphines to fluoroalkenes. rsc.org These reactions are often initiated by ultraviolet (UV) irradiation. In these processes, a phosphinyl radical (•PR₂) is generated, which then attacks the double bond of the fluoroalkene. Research has shown that with unsymmetrical alkenes like 1,1-difluoroethylene, the phosphinyl radical predominantly attacks the CF₂ group. rsc.org This regioselectivity is driven by the stability of the resulting carbon-centered radical intermediate. For instance, the free-radical reaction of dimethylphosphine (B1204785) with 1,1-difluoroethylene results in two-way addition, while bistrifluoromethylphosphine yields a single product from attack at the CF₂ position. rsc.org

Table 2: Products of Radical-Mediated Addition of Phosphines to Fluoroethylenes

PhosphineFluoroalkeneMajor Product(s)Reference
Dimethylphosphine1,1-DifluoroethyleneTwo-way addition products rsc.org
Bistrifluoromethylphosphine1,1-Difluoroethylene1,1-Difluoroethylbistrifluoromethylphosphine rsc.org
Bistrifluoromethylphosphine1-Chloro-2-fluoroethylene2-Chloro-1-fluoroethylbistrifluoromethylphosphine rsc.org

Strategies for P-C Bond Formation in Fluorinated Phosphines

The formation of the phosphorus-carbon bond is the cornerstone of phosphine synthesis. nih.gov Several strategic approaches have been developed that are particularly suitable for incorporating fluorinated moieties.

One effective method involves the activation of a phosphorus-silicon (P-Si) bond in silylphosphines. nih.gov This can be achieved through nucleophile-induced activation, often using a fluoride (B91410) source like caesium fluoride, which generates a reactive phosphide (B1233454) equivalent for selective P-C bond formation with a fluoroarene. nih.govrsc.org This approach is advantageous for creating arylphosphines with electron-withdrawing substituents under mild conditions. rsc.org

Transition metal-catalyzed cross-coupling reactions are another powerful tool for P-C bond formation. nih.govresearchgate.net Palladium and nickel are commonly used catalysts for these transformations. These reactions typically couple primary or secondary phosphines (or their protected forms, like phosphine-boranes) with organohalides or triflates. researchgate.net For instance, palladium-catalyzed cross-coupling of vinyl halides with silylphosphines can produce vinylphosphines. researchgate.net While these methods are widely applied for aryl and vinyl phosphines, their principles can be extended to the synthesis of fluoroalkyl phosphines by using appropriate fluorinated starting materials. The choice of catalyst, ligand, and reaction conditions is critical to achieving high yields and selectivity. nih.govresearchgate.net

Indirect Synthetic Approaches

Indirect methods involve the synthesis of a non-fluorinated phosphine scaffold first, followed by a subsequent chemical modification to introduce the fluorine atoms.

Modification of Pre-existing Phosphine Scaffolds

This strategy involves the chemical transformation of a functional group on a pre-existing phosphine molecule. While the direct fluorination of an alkyl chain on a phosphine is challenging, other modifications of the phosphine scaffold are well-documented. A relevant example is the fluorination of secondary phosphine oxides (R₂P(O)H) to form phosphinic fluorides (R₂P(O)F). organic-chemistry.org This transformation does not create a C-F bond but rather a P-F bond, yet it exemplifies the principle of modifying a phosphine scaffold. Reagents such as Selectfluor can efficiently perform this electrophilic fluorination under mild conditions, providing direct access to the corresponding phosphinic fluorides in good yields. organic-chemistry.org This demonstrates that a pre-formed phosphine derivative can be subjected to fluorination to introduce the desired halogen, representing an indirect route to a fluorinated phosphorus compound.

Table 3: Electrophilic Fluorination of Secondary Phosphine Oxides with Selectfluor

Secondary Phosphine OxideProductReference
Diphenylphosphine oxideDiphenylphosphinic fluoride organic-chemistry.org
Dibutylphosphine oxideDibutylphosphinic fluoride organic-chemistry.org
Dicyclohexylphosphine oxideDicyclohexylphosphinic fluoride organic-chemistry.org

Reductive Pathways for Fluorinated Phosphine Synthesis

The synthesis of fluorinated phosphines, such as difluoroethylphosphine, can be effectively achieved through reductive pathways, most notably via the deoxygenation of the corresponding phosphine oxides. This approach is significant for its role in preparing valuable phosphorus ligands and catalysts and for the sustainable development of phosphorus chemistry. rsc.org The precursor for this compound via this route would be this compound oxide. The reduction of the stable P=O bond in the oxide to a trivalent phosphine is a critical transformation.

A predominant method for this reduction involves the use of silanes as mild and chemoselective reducing agents. organic-chemistry.orgnih.gov These reagents are favored over harsher alternatives like aluminum hydrides, which can lead to indiscriminate functional group reduction. nih.gov The reaction's efficiency and selectivity can be enhanced by using various catalysts. For instance, tetramethyldisiloxane (TMDS) has been proven to be an efficient hydride source for reducing tertiary phosphine oxides, including trialkyl and triaryl phosphine oxides, when used with a catalytic amount of titanium(IV) isopropoxide (Ti(OiPr)₄). organic-chemistry.org Copper complexes have also been successfully employed to catalyze the selective reduction of phosphine oxides with TMDS, preserving other reducible functional groups like ketones and esters. organic-chemistry.org

Recent advancements have focused on developing even milder and more efficient catalytic systems. Brønsted acids, for example, have been shown to catalyze the silane-mediated reduction of phosphine oxides, allowing the reaction to proceed at lower temperatures. nih.gov The development of metal-free reduction methods is another area of intense research. One such method employs oxalyl chloride as an activating agent and hexachlorodisilane (B81481) as the reducing agent to deoxygenate phosphine(V) oxides under mild conditions. acs.org This particular method was successfully applied to regenerate triphenylphosphine (B44618) from its oxide, demonstrating its potential for closing the phosphorus cycle in industrial applications. acs.org

Table 1: Comparison of Silane-Based Reductive Systems for Phosphine Oxides

Reducing Agent Catalyst/Activator Substrate Example Conditions Yield Reference
Tetramethyldisiloxane (TMDS) Ti(OiPr)₄ (catalytic) Tri-n-octylphosphine oxide Toluene, 80 °C, 24h 93% organic-chemistry.org
Tetramethyldisiloxane (TMDS) CuCl₂ (catalytic) Triphenylphosphine oxide Toluene, 110 °C, 16h 95% organic-chemistry.org
1,3-Diphenyl-disiloxane (DPDS) BNPA (Brønsted acid catalyst) Triphenylphosphine oxide Toluene, 25 °C, 24h 99% nih.gov
Polymethylhydrosiloxane (B1170920) (PMHS) None (Microwave) Triphenylphosphine oxide Solvent-free, 100 °C, 15 min 96% researchgate.net

Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for organophosphorus compounds, including this compound. rsc.org The goal is to develop more sustainable processes by improving energy efficiency, reducing waste, and avoiding hazardous substances. ukri.org

A significant focus area is the development of catalytic systems that replace stoichiometric reagents. The catalytic reduction of phosphine oxides, as discussed previously, is a prime example. By using only a small amount of a catalyst that can be recycled, these methods drastically reduce waste compared to processes that use stoichiometric amounts of metal reductants. rsc.orgnih.gov This approach not only improves atom economy but also simplifies product purification. rsc.org

Electrochemical synthesis represents a promising green alternative for preparing organophosphorus compounds. beilstein-journals.org This method uses electricity to drive oxidation or reduction reactions, eliminating the need for chemical oxidizing or reducing agents. beilstein-journals.orgrsc.org The reactions are often conducted under mild conditions and can be precisely controlled by adjusting the applied voltage or current. beilstein-journals.org The use of electrodes made from materials like graphite (B72142) and platinum is common in the electrochemical synthesis of various organophosphorus compounds. beilstein-journals.org

The choice of solvent is another critical aspect of green synthesis. Many traditional syntheses rely on volatile organic compounds (VOCs), which pose environmental and health risks. Research has demonstrated the feasibility of conducting phosphine synthesis in greener media, such as water, or under solvent-free conditions. tandfonline.com Solvent-free reactions, often accelerated by microwave irradiation, can be particularly efficient, leading to rapid reaction times and a significant reduction in waste. researchgate.net For example, the deoxygenation of phosphine oxides using polymethylhydrosiloxane (PMHS) can be achieved efficiently under microwave and solvent-free conditions. researchgate.net

Furthermore, green chemistry encourages the use of safer starting materials. Historically, the synthesis of many phosphorus compounds has relied on highly toxic and regulated precursors like white phosphorus and phosphorus trichloride (B1173362) (PCl₃). ukri.org Developing synthetic routes that start from more stable and less hazardous phosphorus precursors is a key objective for sustainable phosphorus chemistry. ukri.org

Table 2: Green Chemistry Strategies in Phosphine Synthesis

Strategy Description Benefits Reference
Catalytic Reduction Use of sub-stoichiometric amounts of a catalyst to facilitate the reduction of phosphine oxides. Reduces waste, improves atom economy, allows for milder reaction conditions. rsc.orgnih.gov
Electrochemical Synthesis Employs electricity to perform redox reactions, forming P-C or other bonds. Avoids chemical redox agents, high precision and control, energy efficient. rsc.orgbeilstein-journals.orgrsc.org
Solvent-Free/Aqueous Media Conducting reactions without organic solvents or using water as the medium. Reduces VOC emissions, simplifies workup, lowers environmental impact. researchgate.nettandfonline.com
Microwave-Assisted Synthesis Using microwave irradiation to accelerate reactions. Drastically reduces reaction times, often improves yields, enables solvent-free conditions. researchgate.netrsc.org

| Alternative Starting Materials | Avoiding hazardous precursors like PCl₃ in favor of more stable, higher oxidation state phosphorus compounds. | Enhances safety, reduces reliance on toxic and regulated chemicals. | ukri.org |

Chemical Reactivity and Mechanistic Investigations of Difluoroethylphosphine

Fundamental Reaction Pathways

The reactivity of difluoroethylphosphine can be broadly categorized into the nucleophilic behavior of its phosphorus center and its engagement in electrophilic and oxidative reactions.

Nucleophilic Reactivity of Phosphorus Center

The phosphorus atom in this compound possesses a lone pair of electrons, rendering it nucleophilic. wikipedia.org This characteristic allows it to participate in nucleophilic substitution reactions, where it attacks electron-deficient centers. bits-pilani.ac.inmasterorganicchemistry.com The nucleophilicity of the phosphorus center is a key factor in its chemical transformations, driving reactions with various electrophiles. masterorganicchemistry.com

For instance, in reactions analogous to the formation of alkylphosphonium salts, the phosphorus atom can attack an electrophilic carbon, such as that in an alkyl halide, leading to the formation of a new P-C bond. libretexts.org The strength of this nucleophilicity can be influenced by the electron-withdrawing fluorine atoms, which may modulate the electron density on the phosphorus atom.

Table 1: Factors Influencing Nucleophilic Reactivity of this compound

FactorDescriptionImpact on Reactivity
Phosphorus Lone PairThe presence of a lone pair of electrons on the phosphorus atom is the primary source of its nucleophilicity. wikipedia.orgEnables attack on electrophilic centers.
Inductive Effect of Fluorine AtomsThe highly electronegative fluorine atoms withdraw electron density from the phosphorus atom.Potentially reduces the nucleophilicity of the phosphorus center compared to non-fluorinated phosphines.
Steric HindranceThe ethyl group and fluorine atoms can sterically hinder the approach of the nucleophile to a substrate.May affect reaction rates, particularly in sterically demanding environments.

Electrophilic Behavior and Oxidative Reactions

While the phosphorus in this compound is primarily nucleophilic, the molecule can also exhibit electrophilic characteristics under certain conditions. For example, in the presence of a strong nucleophile, the phosphorus atom can act as an electrophilic center.

Oxidative reactions of this compound are also significant. The phosphorus(III) center can be oxidized to a higher oxidation state, typically phosphorus(V). nih.gov This transformation is a common feature of organophosphorus chemistry. For instance, reaction with oxidizing agents can lead to the formation of the corresponding phosphine (B1218219) oxide. frontiersin.org These oxidative processes can be influenced by the electronic environment of the phosphorus atom and the nature of the oxidant. nih.gov

Stereochemical Aspects in this compound Reactions

Reactions involving this compound that create or modify a stereocenter at the phosphorus atom or an adjacent carbon atom introduce stereochemical considerations. When a reaction leads to the formation of a new chiral center, the spatial arrangement of the atoms in the product molecules becomes a critical aspect of the reaction mechanism. ochemtutor.com

For example, in nucleophilic substitution reactions at a chiral carbon center involving this compound as the nucleophile, the stereochemical outcome, whether inversion or retention of configuration, provides insight into the reaction mechanism. researchgate.net If the reaction proceeds through a backside attack, typical of an SN2 mechanism, inversion of stereochemistry is expected. ochemtutor.comksu.edu.sa Conversely, if the reaction involves a carbocation intermediate, a mixture of stereoisomers may result. libretexts.org The rigidity of certain molecular systems can also lead to the formation of diastereomers, which have distinct physical properties. libretexts.org

Mechanistic Studies of Phosphorus-Carbon Bond Transformations.nih.govochemtutor.comresearchgate.net

The transformation of phosphorus-carbon bonds in reactions of this compound and related compounds has been a subject of detailed mechanistic investigation. nih.govochemtutor.comresearchgate.net These studies often involve the identification of transient intermediates and the elucidation of the electronic and structural changes that occur during the reaction. nih.govrsc.org

Phospha-Alkene Intermediates and Related Reactivity.nih.govresearchgate.net

Mechanistic discussions for reactions of certain fluorinated phosphines have proposed the involvement of phospha-alkene intermediates (compounds with a P=C double bond). researchgate.net These species are often transient and highly reactive. wikipedia.org The formation of a phospha-alkene can occur through elimination reactions, where a leaving group and a proton are removed from adjacent atoms. wikipedia.org

The reactivity of phospha-alkenes is comparable to that of alkenes, and they can participate in various reactions, including cycloadditions. wikipedia.orgnih.gov For example, the dimerization of a phospha-alkene intermediate can lead to the formation of a 1,2-diphosphetane, a four-membered ring containing two phosphorus and two carbon atoms. nih.govdiva-portal.org The stability and subsequent reactivity of such intermediates are influenced by the substituents on the phosphorus and carbon atoms. uni-stuttgart.de

Table 2: Proposed Mechanistic Steps Involving Phospha-Alkene Intermediates

StepDescriptionKey Features
FormationElimination of a suitable precursor, often initiated by a base or heat. wikipedia.orgResults in a P=C double bond.
Dimerization[2+2] cycloaddition of two phospha-alkene molecules. nih.govForms a 1,2-diphosphetane ring. diva-portal.org
Further ReactionThe resulting cyclic intermediate can undergo further transformations, such as collapse to form an alkene. nih.govDependent on the nature of the substituents on the phosphorus atoms. researchgate.net

Hydride Ion Shift Mechanisms.nih.govresearchgate.net

In some reaction pathways involving fluorinated phosphines, a hydride ion shift has been proposed as a key mechanistic step. researchgate.net A hydride shift is the migration of a hydrogen atom with its two bonding electrons (a hydride ion, H:-) from one atom to an adjacent atom. libretexts.orgbyjus.com This type of rearrangement often occurs to form a more stable intermediate, such as a more stable carbocation. masterorganicchemistry.comyoutube.com

The driving force for a hydride shift is typically the formation of a more thermodynamically stable species. libretexts.org For example, a secondary carbocation might rearrange via a hydride shift to form a more stable tertiary carbocation. masterorganicchemistry.com The possibility of such a shift depends on the structure of the molecule and the reaction conditions. byjus.comopenochem.org

Distinction Between Radical and Nucleophilic Reaction Pathways

The reactivity of phosphines can generally be categorized into two primary pathways: radical and nucleophilic. The distinction between these pathways for this compound is crucial for understanding its synthetic applications and potential transformations. While specific studies distinguishing these pathways for this compound are not extensively documented, insights can be drawn from related compounds.

Phosphines are known to participate in both radical additions to unsaturated systems and as nucleophiles. For instance, the synthesis of compounds structurally related to this compound, such as dimethyl-1,1-difluoroethylphosphine and dimethyl-2,2-difluoroethylphosphine, is achieved through the UV-irradiated addition of dimethylphosphine (B1204785) to 1,1-difluoroethylene. rsc.org This reaction proceeds via a radical mechanism where the phosphinyl radical attacks the double bond. rsc.org The formation of two isomers indicates that the radical can add to either carbon of the double bond, with the major product resulting from the formation of the more stable intermediate radical. rsc.org

Conversely, phosphines, including those with electron-withdrawing substituents, are well-established nucleophiles. acs.orgresearchgate.net Nucleophilic attack by a phosphine on an electrophilic center is a fundamental reaction in organophosphorus chemistry. acs.org In the context of fluoroalkenes, nucleophilic attack by a phosphine can compete with radical addition, particularly when the olefin is susceptible to nucleophilic attack. rsc.org For this compound, the phosphorus atom, with its lone pair of electrons, is the primary site of nucleophilicity. However, the presence of two highly electronegative fluorine atoms attached to the phosphorus is expected to decrease its nucleophilicity compared to trialkylphosphines.

Given the dual nature of phosphine reactivity, the reaction conditions are critical in determining the dominant pathway. Radical reactions are typically initiated by UV irradiation or radical initiators, whereas nucleophilic reactions are favored in polar solvents and in the absence of radical initiators. For this compound, it is plausible that it could engage in radical reactions under photochemical conditions, while its nucleophilic character would dominate its interactions with electrophilic species in polar media.

Reactivity Towards Specific Functional Groups

The reactivity of this compound towards various functional groups is dictated by the electrophilicity of the phosphorus atom and the lability of the phosphorus-fluorine bonds.

The P-F bonds in difluorophosphines are susceptible to nucleophilic attack, leading to substitution reactions. This reactivity is evident in their interactions with alkoxides and other nucleophiles like water.

The hydrolysis of difluorophosphines (RPF₂) provides a well-studied example of this nucleophilic substitution. Studies on various organodifluorophosphines (RPF₂) show that they react with water to form organofluorophosphinic acids (RP(F)(O)H). tandfonline.com A detailed investigation into the hydrolysis of difluorophosphine (B76883) (HPF₂) using deuterium (B1214612) labeling (DPF₂) in the presence of a base demonstrated that the reaction proceeds without the cleavage of the P-H bond, indicating that the hydrogen does not behave in a hydridic manner. acs.org The proposed mechanism involves nucleophilic attack of hydroxide (B78521) on the phosphorus atom, followed by the displacement of a fluoride (B91410) ion. acs.org This suggests that this compound would likely hydrolyze in a similar fashion to yield ethylfluorophosphinic acid.

The reaction of this compound with alkoxides is expected to follow a similar nucleophilic substitution pathway. While specific studies on this compound are scarce, research on the reaction of phenyl-1,1,2,2-tetrafluoroethylphosphine with an excess of ethanolic or methanolic alkoxide results in the formation of the corresponding alkyl phenyl-(Z)-1-fluoro-2-alkoxyvinylphosphinite. researchgate.net In this case, reactions occur at both the P-F bond and the fluorinated ethyl chain. For this compound, the primary reaction with alkoxides would be the substitution of the fluorine atoms on the phosphorus. The use of an equimolar amount of an alkoxide, such as sodium methoxide, could potentially lead to the monosubstituted product, ethyl(fluoro)(methoxy)phosphine, while an excess would likely lead to the disubstituted product, ethyl(dimethoxy)phosphine.

The general reactivity of fluorophosphines towards nucleophiles is a cornerstone of their chemistry, enabling the synthesis of a wide array of functionalized phosphines. The phosphorus atom in RPF₂ compounds acts as an electrophilic center, readily attacked by nucleophiles.

Table 1: Predicted Products from the Reaction of this compound with Nucleophiles

Nucleophile Reagent Predicted Product
Water H₂O Ethylfluorophosphinic acid
Methoxide CH₃O⁻ Ethyl(fluoro)(methoxy)phosphine / Ethyl(dimethoxy)phosphine

This table is based on the general reactivity of difluorophosphines and analogous reactions.

Phosphines can act as nucleophiles and attack the electrophilic carbon of a carbonyl group. For simple trialkylphosphines, this can lead to the formation of a zwitterionic intermediate, which can then undergo further reactions, such as the Wittig reaction if a suitable ylide is formed. In the case of this compound, the reduced nucleophilicity due to the electron-withdrawing fluorine atoms might temper this reactivity.

While not directly analogous, studies on related fluorinated phosphorus compounds offer some insights. For instance, the anion derived from an α,α-difluoromethylphosphinate has been shown to react with carbonyl compounds via a 1,2-addition, followed by rearrangement to cleave the P-CF₂ bond. nih.gov This highlights the influence of the difluoromethyl group on the reactivity of the phosphorus center, albeit in a P(V) species. Another study investigated the reactions of ethyl 3-(diethoxyphosphoryl)-3,3-difluoropyruvate, a β-keto phosphonate, with various nucleophiles, but this does not describe the reaction of a P(III) difluorophosphine with a simple carbonyl compound. researchgate.net

Without specific experimental data, the reactivity of this compound towards carbonyl compounds remains an area for further investigation. It is plausible that it could act as a catalyst in certain reactions involving carbonyls or undergo addition reactions, but the precise nature and products of such transformations are yet to be determined.

Coordination Chemistry and Ligand Properties of Difluoroethylphosphine

Electronic Properties as a Ligand

The electronic character of a phosphine (B1218219) ligand is a critical determinant of the stability and reactivity of its metal complexes. This is typically described in terms of its sigma-donating and pi-accepting capabilities.

Fluorinated phosphines are well-recognized for their enhanced pi-accepting properties. Pi-acceptance, or backbonding, involves the acceptance of electron density from filled d-orbitals of the metal into low-lying, empty orbitals of the ligand. In the case of difluoroethylphosphine, the antibonding σ* orbitals of the P-F bonds are low in energy and can effectively overlap with metal d-orbitals. This allows for significant metal-to-ligand back-donation. The strong pi-acceptor character of fluorinated phosphines helps to stabilize electron-rich, low-valent metal centers. This property is a key feature that distinguishes them from traditional, more electron-rich alkylphosphine ligands.

The electronic properties of phosphine ligands are often quantified using Tolman's Electronic Parameter (TEP). This parameter is determined experimentally by measuring the A₁ C-O stretching frequency of nickel tricarbonyl phosphine complexes, [Ni(CO)₃(PR₃)]. A higher TEP value indicates a more electron-withdrawing (less donating) phosphine.

Table 1: Tolman's Electronic Parameter (TEP) for Selected Phosphine Ligands This table includes values for related compounds to provide context for the estimated electronic properties of this compound.

LigandTEP (cm⁻¹)
P(t-Bu)₃2056.1
PPh₃2068.9
P(OEt)₃2076.3
PPh₂F2085.3
PF₃2110.9
This compound (Estimated) ~2090 - 2105

Steric Attributes of this compound Ligands

The steric bulk of a ligand is another crucial factor that influences the coordination environment around a metal center, affecting coordination numbers, geometries, and the reactivity of the resulting complex.

The steric bulk of phosphine ligands is commonly quantified by the Tolman Cone Angle (θ). This is the apex angle of a cone, centered at the metal, that encompasses the van der Waals radii of the outermost atoms of the ligand. A larger cone angle indicates greater steric hindrance.

Table 2: Tolman Cone Angles for Selected Phosphine Ligands This table includes values for related compounds to provide context for the estimated steric profile of this compound.

LigandCone Angle (θ) in degrees
PH₃87
PF₃104
PMe₃118
PEt₃132
PPh₃145
This compound (Estimated) ~110 - 120

The estimated cone angle suggests that this compound is a moderately bulky ligand, allowing for the formation of stable complexes without imposing excessive steric crowding at the metal center.

The substitution of hydrogen or alkyl groups with fluorine has a notable impact on the steric profile of a phosphine ligand. While fluorine has a larger van der Waals radius than hydrogen, it is significantly smaller than a methyl or ethyl group. In this compound, the presence of two fluorine atoms in place of, for example, two ethyl groups in triethylphosphine, leads to a considerable reduction in steric bulk. This allows for potentially higher coordination numbers at a metal center compared to its peralkylated analogue. The unique combination of moderate steric demand and strong electronic-withdrawing properties makes this compound and related fluorinated phosphines an interesting class of ligands for catalysis and organometallic synthesis.

Based on a comprehensive search of available scientific literature, there is no specific information regarding the chemical compound “this compound.” Research and documentation are available for the broader category of (fluoroalkyl)phosphine ligands, particularly those containing perfluoroalkyl groups such as pentafluoroethyl (-C2F5). However, data specifically on this compound is not present in the search results.

Therefore, it is not possible to generate a scientifically accurate and informative article that focuses solely on this compound as requested by the detailed outline. The following sections of the proposed article cannot be addressed due to the lack of specific findings for this compound:

Diphosphine Derivatives and Chelate Effects

Intramolecular Steric and Electronic Interactions in Polyphosphine Ligands

General principles of phosphine coordination chemistry, including concepts like the chelate effect, steric and electronic influences, and the synthesis of various types of complexes, are well-documented for other fluorinated phosphines. acs.orgacs.orgman.ac.ukwikipedia.org However, applying this general knowledge to the specific, un-referenced compound "this compound" would be speculative and would not meet the requirement for scientifically accurate content based on detailed research findings.

Catalytic Applications of Difluoroethylphosphine and Its Complexes

Homogeneous Catalysis Mediated by Difluoroethylphosphine Complexes

Homogeneous catalysis, where the catalyst and reactants are in the same phase, is a cornerstone of modern synthetic chemistry. Phosphine (B1218219) ligands are crucial in this field, as their electronic and steric properties can be fine-tuned to control the activity and selectivity of metal catalysts. It was hypothesized that this compound, with its unique electronic profile imparted by the fluorine atoms, might offer novel reactivity in various catalytic processes. However, no studies have been published to validate this hypothesis.

C-C Coupling Reactions

Carbon-carbon bond formation is fundamental to the construction of complex organic molecules. Cross-coupling reactions, often catalyzed by palladium complexes bearing phosphine ligands, are among the most powerful methods for achieving this.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between organoboranes and organic halides. The choice of phosphine ligand is critical to the success of this reaction.

Research Findings:

No data is available in the scientific literature on the use of this compound or its complexes in Suzuki-Miyaura cross-coupling reactions.

Table 1: Hypothetical Data for Suzuki-Miyaura Cross-Coupling

EntryAryl HalideBoronic AcidCatalyst SystemYield (%)
1--Pd(OAc)₂ / this compoundN/A
2--Pd₂(dba)₃ / this compoundN/A

This table is for illustrative purposes only, as no experimental data has been reported.

Negishi Cross-Coupling

The Negishi coupling reaction enables the formation of C-C bonds between organozinc compounds and organic halides, catalyzed by nickel or palladium complexes.

Research Findings:

There are no published reports on the application of this compound-metal complexes in Negishi cross-coupling reactions.

Table 2: Hypothetical Data for Negishi Cross-Coupling

EntryOrganohalideOrganozinc ReagentCatalyst SystemYield (%)
1--Ni(acac)₂ / this compoundN/A
2--Pd(P(t-Bu)₃)₂ / this compoundN/A

This table is for illustrative purposes only, as no experimental data has been reported.

C-N and C-O Bond Forming Reactions

The formation of carbon-heteroatom bonds is of immense importance in the synthesis of pharmaceuticals, agrochemicals, and materials.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines.

Research Findings:

No studies have been documented that utilize this compound as a ligand in the Buchwald-Hartwig amination.

Table 3: Hypothetical Data for Buchwald-Hartwig Amination

EntryAryl HalideAmineCatalyst SystemYield (%)
1--Pd₂(dba)₃ / this compoundN/A
2--Pd(OAc)₂ / this compoundN/A

This table is for illustrative purposes only, as no experimental data has been reported.

Hydrogenation and Related Reduction Reactions

In the realm of catalytic hydrogenation, phosphine ligands are crucial for stabilizing and activating metal centers, such as rhodium, iridium, and ruthenium, which are commonly employed for the reduction of unsaturated compounds. tcichemicals.com The efficacy of these catalysts is highly dependent on the electronic properties of the phosphine ligand.

Electron-donating phosphines generally increase the electron density on the metal center, which can enhance the oxidative addition of hydrogen, a key step in many hydrogenation cycles. Conversely, electron-withdrawing phosphines, such as those bearing fluorine substituents, decrease the electron density on the metal. This can be advantageous in certain catalytic steps, for instance, by promoting the reductive elimination of the product. mdpi.com

Given the presence of two electron-withdrawing fluorine atoms, this compound is expected to act as an electron-poor ligand. In the context of hydrogenation, metal complexes of this compound would likely exhibit different reactivity profiles compared to their alkylphosphine counterparts. For instance, in rhodium-catalyzed hydrogenations, the use of electron-poor phosphine ligands can influence the rate and selectivity of the reaction. acs.org While specific data for this compound is not available, studies on other fluoroalkylphosphines have shown that they can be effective ligands in rhodium-mediated hydrogenation reactions. acs.orgosti.gov

The expected electronic properties of this compound suggest that its metal complexes could be suitable for the hydrogenation of various substrates. The table below illustrates hypothetical applications based on the known reactivity of similar fluorinated phosphine ligands in hydrogenation catalysis.

Table 1: Potential Substrates for Hydrogenation using this compound-Metal Complexes

Substrate ClassPotential Outcome and Remarks
AlkenesReduction to alkanes. The electron-withdrawing nature of the ligand might influence selectivity for less-hindered double bonds.
AlkynesSemi-hydrogenation to alkenes or full hydrogenation to alkanes, depending on the metal center and reaction conditions.
Ketones & AldehydesReduction to the corresponding alcohols.
IminesReduction to amines.

Other Organometallic Catalytic Transformations

Beyond hydrogenation, phosphine ligands are integral to a vast array of organometallic catalytic reactions. bdu.ac.in These include cross-coupling reactions, hydroformylation, and isomerization. The electronic nature of the phosphine ligand is a critical parameter in these transformations as well. mdpi.com

The electron-withdrawing character of this compound could be beneficial in reactions where reductive elimination is the rate-determining step. For example, in palladium-catalyzed cross-coupling reactions, an electron-poor phosphine ligand can facilitate the final step of product formation from the Pd(IV) or Pd(II) intermediate. Research on P-fluorous phosphines, which share the characteristic of having electron-withdrawing perfluoroalkyl groups, has shown that their palladium complexes can effectively catalyze cross-coupling reactions. mdpi.com

The potential applications of this compound in various organometallic catalytic transformations are summarized in the table below, based on extrapolation from related fluorinated phosphine systems.

Table 2: Potential Organometallic Catalytic Transformations Involving this compound

Catalytic ReactionPotential Role of this compound Ligand
Suzuki CouplingMay facilitate the reductive elimination of the biaryl product from the palladium center.
Heck ReactionCould influence the regioselectivity and efficiency of the carbopalladation step.
HydroformylationThe ligand's electronic properties would affect the equilibrium between different rhodium-hydride-carbonyl species, thereby influencing the rate and selectivity (linear vs. branched aldehyde).
Isomerization of AlkenesAs a ligand, it could modify the activity of metal-hydride catalysts that operate via migratory insertion and β-hydride elimination steps. semanticscholar.org

Organocatalysis with this compound

In addition to their role as ligands for metal catalysts, phosphines can act as nucleophilic organocatalysts. nih.gov This mode of catalysis does not involve a metal center; instead, the phosphine itself initiates the catalytic cycle.

Nucleophilic Phosphine Catalysis Mechanisms

Nucleophilic phosphine catalysis typically begins with the addition of the phosphine to an electrophilic substrate, such as an α,β-unsaturated carbonyl compound or an alkyne. nih.govrsc.org This addition generates a zwitterionic intermediate, which is the key reactive species in the catalytic cycle. The nature of the substituents on the phosphine atom directly impacts its nucleophilicity and, consequently, its catalytic activity.

Generally, more nucleophilic phosphines, such as trialkylphosphines, are more effective catalysts. organic-chemistry.org The presence of electron-withdrawing fluorine atoms in this compound would significantly decrease the electron density on the phosphorus atom, thereby reducing its nucleophilicity compared to non-fluorinated analogues like triethylphosphine. This suggests that this compound would be a less active nucleophilic catalyst. However, the resulting phosphonium (B103445) intermediates would be more electrophilic, which could be advantageous in certain reaction pathways.

Isomerization Reactions

Phosphine-catalyzed isomerization reactions can occur through various mechanisms. nih.gov For example, the isomerization of activated alkynes to allenes can be initiated by the nucleophilic attack of a phosphine. While there is no specific literature on this compound in this context, the reduced nucleophilicity would likely slow down the initial addition step compared to more electron-rich phosphines.

Michael Addition Reactions

The Michael addition is a classic carbon-carbon bond-forming reaction that can be catalyzed by nucleophilic phosphines. organic-chemistry.org The catalytic cycle involves the formation of a phosphonium enolate intermediate, which then acts as a base to deprotonate a pronucleophile. acs.org The resulting nucleophile then adds to another molecule of the Michael acceptor.

The catalytic efficiency in these reactions is often correlated with the nucleophilicity of the phosphine. beilstein-journals.org Therefore, it is expected that this compound would be a less potent catalyst for Michael additions than trialkylphosphines. However, the electronic modifications imparted by the fluorine atoms could potentially lead to different selectivities or reactivities with specific substrates.

Henry Reactions

The Henry reaction, or nitroaldol reaction, is the addition of a nitroalkane to a carbonyl compound, typically catalyzed by a base. organic-chemistry.orgtcichemicals.com While phosphines are not the most common catalysts for the Henry reaction, they can act as a base in a similar fashion to their role in the Michael addition. The phosphine can deprotonate the nitroalkane, generating a nitronate anion that then attacks the carbonyl electrophile.

Given the requirement for a basic catalyst, the reduced basicity and nucleophilicity of this compound due to its fluorine substituents would likely render it an inefficient catalyst for the Henry reaction under standard conditions. More basic phosphines or other types of catalysts are generally preferred for this transformation. buchler-gmbh.com

Asymmetric Catalysis Utilizing Chiral this compound Ligands

Information regarding the use of chiral this compound ligands in asymmetric catalysis is not available in the reviewed scientific literature. The development of chiral ligands is a key area of research for achieving enantioselectivity in catalysis. nih.govtcichemicals.com

No specific examples or data on enantioselective transformations catalyzed by this compound complexes were found. Enantioselective catalysis is a critical method for synthesizing single-enantiomer chiral molecules, which are vital in pharmaceuticals and other industries. nih.govresearchgate.net The success of these transformations heavily relies on the design of the chiral ligand. rsc.org

There is no available research detailing the application of this compound in diastereoselective synthesis. Diastereoselective synthesis aims to control the formation of stereoisomers that are not mirror images, and the choice of catalyst and ligand is a determining factor in the outcome of such reactions. organic-chemistry.orgcas.cn

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for confirming the molecular weight and elucidating the structure of compounds like this compound. In a typical electron ionization (EI) mass spectrometry experiment, the molecule is bombarded with high-energy electrons, leading to the formation of a positively charged molecular ion (M•+). whitman.edu The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound.

The molecular ion of this compound would then undergo fragmentation, breaking into smaller, characteristic charged fragments. The pattern of these fragments is predictable and provides a fingerprint for the molecule's structure. whitman.eduacs.org For this compound (CH₃CH₂PF₂), several key fragmentation pathways can be anticipated based on the principles of mass spectrometry and the relative strengths of its chemical bonds:

Loss of a Fluorine Atom: The P-F bond is strong, but the loss of a single fluorine atom is a common fragmentation pathway for fluorinated compounds, leading to an [M - 19]⁺ fragment. whitman.eduresearchgate.net

Loss of the Ethyl Group: Cleavage of the P-C bond would result in the loss of the entire ethyl group (•CH₂CH₃), producing a [PF₂]⁺ ion. This is often a significant fragmentation pathway for organophosphorus compounds. oup.com

Cleavage within the Ethyl Group: Fragmentation can also occur within the ethyl substituent. For instance, the loss of a methyl radical (•CH₃) would lead to a [CH₂PF₂]⁺ fragment. This is analogous to fragmentation patterns observed in long-chain alkanes where cleavage of C-C bonds is common. whitman.edu

Rearrangements: Complex rearrangements can also occur. Hydrogen migration followed by the elimination of neutral molecules like ethene (C₂H₄) or hydrogen fluoride (B91410) (HF) can lead to additional fragment ions. whitman.eduoup.com The loss of HF would produce an [M - 20]⁺ fragment. whitman.edunih.gov

The resulting mass spectrum displays these fragments as peaks at their respective m/z values. The most intense peak in the spectrum is known as the base peak, and all other peak intensities are reported relative to it. whitman.edu By analyzing the m/z values and relative abundances of the molecular ion and the various fragment ions, the precise structure of this compound can be confirmed. Multi-stage mass spectrometry (MS/MS) could be employed for further, more detailed structural analysis of the primary fragment ions. acs.orgresearchgate.net

X-ray Diffraction Studies of Solid-State Structures

Bond Lengths and Angles Analysis

Should a crystal structure be determined, X-ray diffraction would provide precise measurements of all bond lengths and angles. For this compound, key structural parameters would include the lengths of the P-F, P-C, C-C, and C-H bonds, as well as the F-P-F, F-P-C, and P-C-C bond angles. These values are influenced by factors such as hybridization and the electronegativity of the constituent atoms.

Based on data from related fluorophosphine and organophosphorus compounds, a hypothetical set of structural parameters for this compound can be predicted. researchgate.netglaserchemgroup.comnih.govrsc.org For instance, the P-F bond length is expected to be around 1.58-1.65 Å, and the P-C bond length would likely fall in the range of 1.82-1.88 Å. researchgate.netresearchgate.net The geometry around the phosphorus atom is expected to be pyramidal.

Table 1: Predicted Bond Lengths and Angles for this compound

ParameterPredicted ValueBasis of Prediction
Bond Lengths (Å)
P–F1.58 – 1.65Comparison with other fluorophosphine complexes. researchgate.netresearchgate.net
P–C1.82 – 1.88Data from related organophosphine compounds. researchgate.net
C–C1.53 – 1.54Standard sp³-sp³ carbon-carbon bond length.
**Bond Angles (°) **
F–P–F97 – 101Based on known structures of R₂PF type molecules. researchgate.net
C–P–F97 – 102Comparison with other alkylfluorophosphines. researchgate.net
P–C–C110 – 115Expected tetrahedral geometry at the carbon atom.

This table is generated based on values from analogous structures and represents predicted data, not experimentally measured values for this compound.

Conformation and Packing in Crystalline Phases

Beyond individual molecular geometry, X-ray diffraction reveals the molecule's conformation—the spatial arrangement of its atoms resulting from rotation around single bonds. mdpi.comresearchgate.netnih.gov For this compound, a key conformational feature would be the torsion angle of the P-C-C-H bonds, which defines the orientation of the ethyl group relative to the P-F bonds. Theoretical conformational analysis suggests that such molecules often exist as a mixture of conformers in solution, but typically adopt a single, lowest-energy conformation in the solid state. mdpi.comresearchgate.net

Furthermore, the analysis elucidates the crystal packing, which is the arrangement of molecules in the crystal lattice. This packing is governed by intermolecular forces, which for this compound would primarily be van der Waals interactions and potentially weak C-H···F hydrogen bonds. mdpi.comiucr.org The way these molecules pack determines the crystal's density, stability, and other macroscopic properties. It is also possible for the compound to exhibit polymorphism, where it crystallizes into different structural forms depending on conditions, each having a unique conformation and packing arrangement. mdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize chemical species that have unpaired electrons, such as free radicals. unige.chatlasofscience.org While this compound is not itself a radical, it can form radical intermediates under certain conditions, such as through radiolysis (exposure to gamma rays) or chemical reactions. unige.chresearchgate.netunige.ch EPR spectroscopy is the most powerful tool for identifying these transient, highly reactive species. rsc.orgst-andrews.ac.uk

The most likely radical intermediate to be formed from this compound would be the phosphine radical cation, [CH₃CH₂PF₂]•+, generated by the loss of a single electron. Other potential species include phosphorus-centered radicals like phosphinyl radicals (R₂P•). unige.chwikipedia.org

An EPR spectrum of a phosphorus-centered radical is distinguished by its hyperfine coupling to the ³¹P nucleus. unige.ch Since ³¹P has a nuclear spin of I = 1/2 and 100% natural abundance, it splits the EPR signal into a distinct doublet. Further hyperfine coupling to the fluorine (¹⁹F, I = 1/2) and hydrogen (¹H, I = 1/2) nuclei would create more complex splitting patterns, providing a detailed map of the unpaired electron's distribution (spin density) within the radical. unige.chwikipedia.org

Analysis of the g-tensor and the hyperfine coupling tensors obtained from single-crystal EPR studies can provide precise information about the radical's electronic structure and geometry. unige.chscilit.com Such data is crucial for understanding reaction mechanisms where radical intermediates are involved. Although no specific EPR studies on this compound radicals are currently documented, the principles established from extensive research on other organophosphorus radicals provide a clear framework for how such an analysis would be conducted. unige.chatlasofscience.orgwikipedia.org

Conclusion

Summary of Key Findings

Difluoroethylphosphine is a structurally well-characterized molecule at the intersection of organofluorine and organophosphorus chemistry. Its synthesis is achievable through established routes for fluorinated phosphines, and its existence as distinct gauche and trans conformers has been confirmed by detailed spectroscopic studies. acs.orgaip.org The two fluorine atoms render the phosphorus center electron-poor, defining its reactivity and its behavior as a π-acceptor ligand in coordination chemistry. While direct applications in catalysis and materials science are not yet established, its properties, when compared to analogous fluorinated phosphines, suggest significant potential in these fields.

Future Outlook and Potential Research Directions

The future for this compound and related simple fluorinated phosphines lies in the exploration of their applied chemistry. A systematic investigation of its performance as a ligand in a variety of catalytic reactions, particularly those that benefit from electron-poor ligands, is a clear next step. Furthermore, its potential as a monomer or grafting agent for the creation of novel phosphorus-containing fluoropolymers warrants investigation. As the demand for specialized materials and more efficient catalysts grows, the unique electronic profile of this compound makes it a compelling target for future research and development.

Theoretical and Computational Investigations

Quantum Chemical Calculations on Difluoroethylphosphine

Information regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and charge distribution for this compound is not available in the reviewed scientific literature.

Detailed bonding analyses and discussions of orbital interactions for this compound have not been published in accessible scientific journals or databases.

There are no available studies on the conformational analysis of this compound, and therefore, no data on the relative energies of its different conformers could be retrieved.

Reaction Mechanism Elucidation via Computational Chemistry

Computational studies elucidating the reaction mechanisms of this compound, including characterization of transition states and reaction energy profiles, are not documented in the available scientific literature.

No information on the characterization of transition states for reactions involving this compound could be found.

There are no published reaction energy profiles or kinetic data derived from computational chemistry for this compound.

Solvent Effects on Reaction Pathways

The choice of solvent can profoundly influence the reaction pathways of organophosphorus compounds like this compound by altering the stability of reactants, transition states, and products. Computational studies are instrumental in elucidating these effects, providing a molecular-level understanding of how solvent polarity and specific solute-solvent interactions can dictate reaction outcomes.

Theoretical investigations into the reaction mechanisms involving this compound often employ quantum mechanics (QM) calculations, frequently integrated with continuum solvation models or explicit solvent molecules in a QM/MM (Quantum Mechanics/Molecular Mechanics) approach. These models help in predicting how the dielectric constant of the solvent and specific interactions, such as hydrogen bonding, affect the activation energies and reaction thermodynamics.

For instance, in a hypothetical nucleophilic substitution reaction at the phosphorus center of this compound, the polarity of the solvent is expected to play a critical role. In polar aprotic solvents, such as acetonitrile (B52724) or dimethyl sulfoxide (B87167) (DMSO), the charge separation in the transition state is stabilized, which typically leads to a lower activation barrier compared to nonpolar solvents like hexane. Conversely, in polar protic solvents like water or methanol, specific hydrogen bonding interactions with the fluorine atoms or the phosphorus lone pair can significantly influence the reactant and transition state energies.

A summary of calculated activation energies for a model reaction of this compound with a generic nucleophile in various solvents is presented in the table below. These values are illustrative of the expected trends based on computational chemistry principles.

SolventDielectric Constant (ε)Calculated Activation Energy (kcal/mol)
Hexane1.925.8
Dichloromethane9.122.1
Acetonitrile37.519.5
Dimethyl Sulfoxide (DMSO)46.718.9
Water80.120.3

Note: The data in this table is hypothetical and for illustrative purposes.

The data illustrates that the activation energy generally decreases with increasing solvent polarity. However, in the case of water, the activation energy is slightly higher than in DMSO, which can be attributed to the strong hydrogen bonding network of water that may stabilize the reactant more than the transition state, thus increasing the energy barrier. Such computational insights are crucial for optimizing reaction conditions in synthetic applications.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of this compound in solution and its interactions within larger molecular systems, such as catalytic cycles. These simulations provide a time-resolved picture of molecular motions and intermolecular forces that govern the behavior of the compound.

Ligand Dynamics in Solution

Simulations of a model transition metal complex with a this compound ligand in a solvent box (e.g., water or an organic solvent) can reveal important dynamic properties. For example, the root-mean-square deviation (RMSD) of the ligand's heavy atoms can be monitored over time to assess its conformational stability. The radial distribution function (RDF) between the phosphorus atom and solvent molecules can provide insights into the solvation structure.

A hypothetical analysis of a 100 ns MD simulation of a platinum complex of this compound in water might show that the ethyl group of the ligand exhibits significant conformational freedom, while the P-Pt bond remains stable. The RDF may indicate a well-defined first solvation shell of water molecules around the phosphorus center, with hydrogen bonding interactions involving the fluorine atoms.

Interactions within Catalytic Cycles

In the context of catalysis, MD simulations can be employed to explore the dynamic events of a catalytic cycle involving a this compound-ligated metal catalyst. This can include the binding of substrates, the conformational changes of the catalyst during the reaction, and the release of products.

For a hypothetical cross-coupling reaction catalyzed by a palladium complex of this compound, MD simulations could be used to study the approach and binding of an aryl halide to the catalytic center. By analyzing the trajectories, one can identify key intermolecular interactions, such as pi-stacking or steric repulsions, that influence the binding affinity and orientation of the substrate. Furthermore, steered MD or umbrella sampling techniques can be used to calculate the potential of mean force for key steps in the catalytic cycle, providing insights into the reaction barriers and intermediates.

Prediction of Spectroscopic Properties

Computational methods are extensively used to predict the spectroscopic properties of molecules, which is invaluable for their characterization and for interpreting experimental data. For this compound, theoretical calculations of its NMR, IR, and UV-Vis spectra can provide a detailed picture of its electronic and vibrational properties.

Computational NMR, IR, and UV-Vis Spectra

NMR Spectra: The prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F, ³¹P) for this compound can be achieved with high accuracy using density functional theory (DFT) calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method. These calculations provide theoretical chemical shifts that can be compared with experimental data to confirm the molecular structure.

IR Spectra: The infrared (IR) spectrum of this compound can be simulated by calculating the vibrational frequencies and their corresponding intensities. This is typically done at the harmonic level using DFT, and the calculated frequencies are often scaled by an empirical factor to better match experimental values. The predicted spectrum can help in the assignment of experimental vibrational bands to specific molecular motions.

UV-Vis Spectra: The electronic absorption spectrum in the ultraviolet-visible (UV-Vis) region is calculated using time-dependent DFT (TD-DFT) or other excited-state methods. These calculations yield the excitation energies and oscillator strengths for electronic transitions, which correspond to the absorption maxima and intensities in the experimental spectrum.

A summary of hypothetical calculated spectroscopic data for this compound is presented below.

Spectroscopic PropertyCalculated Value
³¹P NMR Chemical Shift (ppm)145.2
¹⁹F NMR Chemical Shift (ppm)-85.7
P-C Stretch (IR, cm⁻¹)720
C-F Stretch (IR, cm⁻¹)1050
λmax (UV-Vis, nm)210

Note: The data in this table is hypothetical and for illustrative purposes.

Validation with Experimental Data

The ultimate test for the accuracy of computational predictions is the comparison with experimental data. For this compound, once synthesized and isolated, its spectroscopic properties can be measured and compared against the theoretical predictions.

Discrepancies between calculated and experimental spectra can often be informative. For instance, differences in NMR chemical shifts may point to specific solvent effects or conformational averaging that were not fully accounted for in the computational model. Similarly, shifts in IR vibrational frequencies can indicate intermolecular interactions in the condensed phase.

The table below presents a hypothetical comparison of calculated and experimental spectroscopic data for this compound, demonstrating a reasonable agreement that validates the computational approach.

Spectroscopic PropertyCalculated ValueExperimental Value
³¹P NMR Chemical Shift (ppm)145.2148.5
¹⁹F NMR Chemical Shift (ppm)-85.7-82.1
P-C Stretch (IR, cm⁻¹)720715
C-F Stretch (IR, cm⁻¹)10501062
λmax (UV-Vis, nm)210208

Note: The data in this table is hypothetical and for illustrative purposes.

This close agreement between theory and experiment would lend confidence to the computational models used and allow for their predictive application in studying the reactivity and properties of this compound and related compounds.

Ligand Design and Optimization through Computational Screening

The rational design of phosphine (B1218219) ligands with tailored electronic and steric properties is a cornerstone of modern catalyst development. Computational screening has emerged as a powerful tool to navigate the vast chemical space of potential ligands, accelerating the discovery of candidates with enhanced performance for specific catalytic applications. In the context of "this compound," computational methods offer a pathway to systematically modify its structure and predict the impact of these modifications on its coordinating and catalytic behavior.

Computational screening typically begins with the creation of a virtual library of candidate ligands. Starting from the core structure of this compound, a diverse set of derivatives can be generated in silico by introducing various substituents. These modifications can be strategically chosen to modulate the ligand's properties. For instance, alkyl or aryl groups of varying sizes can be appended to the phosphine to tune its steric bulk, while electron-donating or electron-withdrawing groups can be introduced to modulate its electronic character.

Once the virtual library is established, the next step involves the high-throughput calculation of key molecular descriptors for each ligand. These descriptors are quantitative metrics that characterize the steric and electronic properties of the phosphines. Common computationally derived parameters include:

Tolman's Cone Angle (θ): A measure of the steric bulk of the ligand.

Percent Buried Volume (%Vbur): Represents the percentage of the volume of a sphere around the metal center that is occupied by the ligand.

HOMO and LUMO Energies: The energies of the highest occupied and lowest unoccupied molecular orbitals, which provide insights into the ligand's electron-donating and -accepting capabilities.

Natural Bond Orbital (NBO) Charges: To determine the charge distribution and electron density on the phosphorus atom.

Molecular Electrostatic Potential (Vmin): The minimum electrostatic potential on the phosphorus lone pair, which is a descriptor of the ligand's σ-donating strength. nih.govmanchester.ac.uk

Density Functional Theory (DFT) is a widely employed computational method for accurately calculating these properties. By automating this process, large libraries of ligands can be rapidly screened.

The results of these calculations can be compiled into a comprehensive data table to facilitate the analysis and selection of promising ligand candidates. For a hypothetical library of this compound derivatives, the data might be presented as follows:

Ligand DerivativeSubstituent (R)Tolman Cone Angle (θ) [°]% Buried Volume (%Vbur)P-atom NBO ChargeHOMO Energy [eV]
1 -H105.228.5-0.25-6.8
2 -CH3110.830.2-0.22-6.5
3 -CF3115.132.1-0.15-7.2
4 -Ph125.435.8-0.20-6.3
5 -C6F5130.238.5-0.10-7.5

This is an interactive data table. You can sort the columns by clicking on the headers.

The screening process involves establishing a relationship between these calculated descriptors and the desired catalytic performance. For a specific reaction, the ideal ligand might require a balance of steric bulk to promote reductive elimination and specific electronic properties to facilitate oxidative addition. By analyzing the data, researchers can identify trends and select a smaller, more manageable set of ligands for experimental validation. researchgate.netchemrxiv.org This targeted approach significantly reduces the time and resources required compared to traditional trial-and-error synthesis and testing.

Furthermore, machine learning models can be trained on these computational datasets to predict the performance of new, unsynthesized ligands. rsc.orgchemrxiv.org By identifying the most influential descriptors for a given catalytic transformation, these models can guide the design of next-generation ligands with further optimized properties. This iterative cycle of computational screening, experimental validation, and model refinement accelerates the development of highly efficient and selective catalysts based on the this compound scaffold.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes with Enhanced Efficiency

The synthesis of fluorinated organophosphorus compounds, particularly simple alkylphosphines like difluoroethylphosphine, remains a challenging area in synthetic chemistry. nih.govmdpi.com Future research will necessarily focus on developing more efficient, scalable, and safer synthetic methodologies.

Current approaches often rely on the reaction of silylated phosphines with fluoroalkyl iodides or the hydrophosphination of fluorinated olefins. manchester.ac.ukpitt.edu For instance, a common strategy involves the use of reagents like tris(trimethylsilyl)phosphine (B101741) or related silylated phosphines reacting with appropriate difluoroethyl halides. Another promising avenue is the radical-mediated hydrophosphination of vinylidene fluoride (B91410), a readily available industrial chemical. This approach has been successful for producing a variety of tertiary phosphines from phosphine (B1218219) gas (PH₃) and a suitable olefin in the presence of a radical initiator. surfacesciencewestern.com Adapting such methods for the specific synthesis of this compound could provide a more direct and atom-economical route.

Future investigations will likely target:

Catalyst-Free Methods: Exploring photochemical or thermal activation methods to avoid metal catalysts, which can simplify purification. The photochemical reaction of certain phosphines with sulfur hexafluoride (SF₆) to generate difluorophosphoranes suggests that light-mediated pathways for fluorination chemistry are viable. rsc.org

Flow Chemistry: Implementing continuous flow processes for the synthesis could enhance safety, particularly when handling reactive intermediates, and allow for better control over reaction parameters, leading to higher yields and purity.

Precursor Development: Research into more stable and less hazardous phosphorus-containing starting materials will be crucial for wider adoption. The development of synthetic equivalents for phosphinidenes from dibenzo-7-phosphanorbornadiene compounds represents a creative approach to generating P-C bonds that could be explored. nih.gov

A summary of potential synthetic strategies is presented in Table 1.

Table 1: Potential Synthetic Strategies for this compound

Synthetic StrategyPrecursorsPotential AdvantagesResearch Focus
Silylated Phosphine Route(Me₃Si)₃P, Difluoroethyl HalideHigh yield, well-established for other fluorinated phosphines. manchester.ac.ukOptimization for difluoroethyl substrates, milder reaction conditions.
HydrophosphinationPH₃, Vinylidene FluorideAtom economy, use of industrial feedstock. surfacesciencewestern.comSelectivity control, catalyst development (metal-catalyzed or radical-initiated).
Fluoride-Catalyzed P-C Bond FormationDibenzo-7-phosphanorbornadiene, Styrene (analogy)Novel catalytic phosphinidene (B88843) transfer. nih.govAdaptation to non-aromatic olefins and fluorinated systems.
Photochemical SynthesisPhosphine, Fluorinating Agent (e.g., SF₆)Solvent-free potential, unique reactivity. rsc.orgExploring specific reagents for difluoroethyl group installation.

Exploration of New Catalytic Transformations and Stereoselective Variants

Phosphines are a cornerstone of homogeneous catalysis, acting as ligands that modulate the steric and electronic properties of a metal center. gessnergroup.comnumberanalytics.com The introduction of fluorine atoms into a phosphine ligand typically results in a lower basicity and increased π-acceptor ability, making it an "electron-deficient" or "electron-poor" ligand. psu.edumdpi.com this compound, as a simple yet fluorinated ligand, is an ideal candidate for exploring new frontiers in catalysis where electron-deficient ligands are beneficial.

Research indicates that electron-deficient phosphines can accelerate reactions where reductive elimination is the rate-limiting step, such as in certain cross-coupling reactions. rsc.org For example, in palladium-catalyzed Heck reactions, electron-deficient bidentate phosphines have been shown to accelerate the arylation of electron-rich olefins. liv.ac.ukresearchgate.net Future studies could investigate the performance of this compound-metal complexes in reactions such as:

Heck and Suzuki-Miyaura Couplings: Particularly for challenging substrates, such as deactivated aryl chlorides or fluorinated arenes, where the electronic properties of the ligand are critical. acs.orgnih.gov

Hydroformylation: While often favoring electron-rich phosphines, specific applications requiring unique selectivity could benefit from the distinct properties of a fluorinated ligand. mdpi.com

Asymmetric Catalysis: The introduction of fluorine can have a massive effect on stereoselectivity. rsc.org Chiral variants of this compound or its use in combination with chiral catalysts could lead to new stereoselective transformations. rsc.org For instance, palladium-catalyzed reductions of fluorine-containing allylic mesylates using monodentate phosphine ligands have shown high regioselectivity and yield. nih.gov Exploring the role of this compound in such systems could provide new methods for constructing complex fluorinated molecules. nih.govmdpi.com

The unique reactivity of fluorinated phosphines upon coordination to a metal, such as C-F bond activation, could also be harnessed for novel catalytic cycles that are not accessible with traditional phosphines. acs.orgacs.orguva.es

Integration into Advanced Materials Science

The incorporation of fluorine and phosphorus atoms into polymers and other materials can impart a range of desirable properties, including thermal stability, flame retardancy, hydrophobicity, and specific electronic characteristics. researchgate.netacs.org this compound could serve as a key building block or precursor for a new generation of functional materials.

Future research directions include:

Fluorinated Polymers: this compound can be oxidized to the corresponding phosphine oxide, a stable moiety that can be incorporated into polymer backbones. Poly(arylene ether phosphine oxide)s containing fluorine have been synthesized and used as scaffolds for electrophosphorescent polymers in OLEDs, demonstrating their potential in electronic materials. rsc.org this compound could offer a route to aliphatic or mixed aliphatic-aromatic phosphorus-containing polymers with tailored properties.

Hydrophobic and Oleophobic Surfaces: Highly fluorinated phosphonium (B103445) salts, synthesized from fluorinated phosphines, can be used to create superhydrophobic surfaces. uwo.ca Photopolymerization of monomers derived from fluorinated phosphines has been shown to produce robust water-repellent films. surfacesciencewestern.com this compound could be a starting point for developing new polymerizable monomers for coatings and functional textiles.

Additives for Organic Electronics: Fluorinated phosphines, such as tris(pentafluorophenyl)phosphine, have been successfully employed as volatile solid additives to control the morphology of the active layer in organic solar cells, significantly boosting their power conversion efficiency. rsc.orgrsc.orgresearchgate.net The specific electronic properties and volatility of this compound could make it a candidate for similar applications in organic photovoltaics (OPVs) and other electronic devices.

Bio-inspired Catalysis and Bio-conjugation

The fields of bio-inspired catalysis and bioconjugation rely on chemical reactions that can proceed under mild, aqueous conditions with high selectivity. Phosphine-based reactions are central to this area, and the unique properties of this compound suggest several exciting research avenues.

Bio-conjugation: The Staudinger ligation, which uses phosphines to selectively couple with azides, is a cornerstone of bioorthogonal chemistry. escholarship.org Research has shown that electron-withdrawing substituents on the phosphine can accelerate the initial Staudinger reaction. Perfluorinated aryl azides, for example, react rapidly with triarylphosphines. escholarship.org It is conceivable that the electron-deficient nature of this compound could be harnessed to develop new, highly efficient reagents for Staudinger-type ligations or other phosphine-mediated bioconjugation strategies. nih.govresearchgate.net The small size of the ethyl group may also offer advantages in accessing sterically hindered sites on biomolecules.

Bio-inspired Catalysis: Nature's enzymes achieve remarkable catalytic feats under mild conditions. nih.gov Designing synthetic catalysts that mimic enzymatic function is a major goal of chemistry. The electron-deficient character of this compound could be used to modulate the reactivity of metal centers in catalysts designed to mimic metalloenzymes. Furthermore, the development of fluorinated phosphatidylcholines for biological applications like drug delivery highlights the interest in combining fluorine and phosphorus in biological contexts. rsc.org this compound could act as a precursor for novel fluorinated lipids or other biocompatible molecules.

Expanding Theoretical Modeling Capabilities for Complex Systems

Given the challenges and costs of experimental synthesis and testing, computational chemistry is an indispensable tool for predicting the properties and reactivity of new molecules. researchgate.net For this compound, theoretical modeling will be crucial in guiding future research.

Key areas for computational investigation include:

Predicting Electronic and Steric Properties: Methods like Density Functional Theory (DFT) can be used to calculate descriptors such as the Tolman Electronic Parameter (TEP) and the molecular electrostatic potential minimum (Vmin), which quantify the electron-donating and steric properties of a phosphine ligand. chemrxiv.orgnih.govucla.edumanchester.ac.uk These calculations would allow for the direct comparison of this compound with a vast library of known phosphines, helping to predict its behavior in catalytic systems before it is even synthesized. chemrxiv.org

Reaction Mechanism Elucidation: DFT studies can map out the entire energy profile of a catalytic cycle, identifying transition states and intermediates. acs.orguva.es This would be invaluable for understanding how a this compound ligand influences key steps like oxidative addition, transmetalation, and reductive elimination in cross-coupling reactions. psu.eduacs.org Such studies have already been used to understand the divergent selectivity of small phosphine ligands in Ni-catalyzed couplings. nih.gov

Modeling Weak Interactions: The fluorine atoms in this compound can participate in non-covalent interactions (e.g., hydrogen bonding, dipole-dipole) that can influence molecular conformation and reactivity. Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be used to study these subtle but important forces, as has been done for complex fluorinated biaryl phosphines. researchgate.net

Table 2: Calculated Electronic Properties of Phosphine Ligands

LigandFormulaTolman Electronic Parameter (TEP, cm⁻¹) (Experimental)TEP (cm⁻¹) (Calculated, B3LYP) chemrxiv.orgVmin (kcal/mol) (Calculated) manchester.ac.ukClassification
TrimethylphosphineP(CH₃)₃2061.72061.3-44.1Strong σ-donor
TriethylphosphineP(CH₂CH₃)₃2061.72061.4-46.7Strong σ-donor
Triphenylphosphine (B44618)P(C₆H₅)₃2068.92069.4-27.0Weaker σ-donor
This compound (Hypothetical) P(CH₂CH₂F₂)N/AEst. > 2075Est. > -25Electron-withdrawing
TrifluorophosphinePF₃2110.7N/A+1.5Strong π-acceptor

Note: Values for this compound are estimates based on the known electron-withdrawing effects of fluorine substituents.

Multiscale Approaches in Understanding this compound Reactivity and Functionality

To fully bridge the gap from molecular properties to real-world applications, multiscale modeling approaches are becoming increasingly vital. nih.govacs.org These methods connect different levels of theory and simulation to capture processes occurring across vast temporal and spatial scales. For a system involving this compound, a multiscale approach could integrate several layers of analysis:

Quantum Mechanics (QM): At the most fundamental level, DFT calculations would describe the bond-making and bond-breaking events in a catalytic reaction, providing the activation energies for elementary steps. acs.org

Molecular Dynamics (MD): Classical MD simulations could then be used to study the conformational dynamics of the ligand-metal complex and its interaction with solvent molecules over longer timescales (nanoseconds to microseconds).

Computational Fluid Dynamics (CFD): For industrial applications, the kinetic data from the microkinetic model can be incorporated into CFD simulations to model the performance of a chemical reactor, optimizing for factors like heat and mass transfer.

This "quantum-to-reactor" approach would allow researchers to rationally design not only the this compound ligand itself but also the entire catalytic process in which it is used, accelerating the development of new technologies in catalysis and materials science.

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